2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide” is a derivative of the imidazole class of compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of this compound involves the dehydrocyclization of 4-(1-hydroxyethyl)-aminoquinazoline (IV) and the usage of 2-aminobenzonitrile (VI) which on reaction with ethylenediamine leads to the formation of the key intermediate 2-(2-aminophenyl)-4,5-dihydro-1H-imidazoles (VII) .Molecular Structure Analysis
The molecular structure of this compound is complex, with a core imidazole ring attached to a phenyl group and a quinazolinone group . The exact structure would require more detailed analysis.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include dehydrocyclization and condensation . The presence of halogens can alter the biological activity of the compound .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific physical and chemical properties of the compound “this compound” would require further investigation.Scientific Research Applications
Anticancer Activity
A significant application of 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide is its potential in cancer treatment. Research has revealed its effectiveness in inhibiting the growth of cancer cell lines. For instance, Berest et al. (2011) found that certain compounds in this class selectively affected non-small cell lung and CNS cancer cell lines, particularly HOP-92 and U251 cells, indicating their potential as anticancer agents (Berest et al., 2011). Kovalenko et al. (2012) also reported significant anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, highlighting the compound's broad-spectrum potential in cancer therapy (Kovalenko et al., 2012).
Antihypertensive and Alpha-Adrenoceptor Antagonist Properties
This compound has shown promise in cardiovascular research, particularly in its role as an alpha-adrenoceptor antagonist and potential antihypertensive agent. Research by Chern et al. (1993) demonstrated that derivatives of 2,3-dihydroimidazo[1,2-c]quinazolin displayed high binding affinity for alpha 1-adrenoceptor, indicating their potential as antihypertensive agents (Chern et al., 1993).
Antimicrobial and Antioxidant Potential
The compound and its derivatives have been explored for antimicrobial and antioxidant applications. Kumar et al. (2011) found that synthesized derivatives exhibited potent inhibitory action against tested bacterial strains, as well as significant antioxidant potential, suggesting their usefulness in treating infections and oxidative stress-related conditions (Kumar et al., 2011).
Antihistaminic Agents
Additionally, this compound has been investigated for its antihistaminic properties. Alagarsamy and Parthiban (2013) synthesized novel derivatives which showed significant H1-antihistaminic activity, indicating potential for treating allergic reactions (Alagarsamy & Parthiban, 2013).
Antiviral Activities
The compound's derivatives also hold potential in antiviral therapy. Selvam et al. (2007) synthesized novel derivatives which exhibited antiviral activity against various respiratory and biodefense viruses, showcasing their potential in combating viral infections (Selvam et al., 2007).
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in the treatment of various diseases. Given the broad range of activities exhibited by imidazole derivatives , this compound could have potential uses in a variety of therapeutic areas.
Mechanism of Action
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are lipid kinases that activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are known to induce multiple epigenetic modifications affecting signaling networks .
Mode of Action
This compound acts as a dual inhibitor, incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . It shows inhibitory activities against both PI3K and HDAC . The long alkyl chain of the compound exits the reaction center along the long narrow tubular channel, and the 2,3-Dihydroimidazo[1,2-c]quinazoline moiety is placed in an open environment of the protein surface and projects outward into the solvent .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, differentiation, and migration . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival . Additionally, by inhibiting HDAC, the compound can induce multiple epigenetic modifications, affecting various signaling networks .
Result of Action
The compound has shown potent antiproliferative activities against certain cell lines in cellular assays . This suggests that it could potentially be used as a therapeutic agent for certain types of cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound and affect its action.
Properties
IUPAC Name |
2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c31-22(27-16-15-18-9-3-1-4-10-18)17-33-26-28-21-14-8-7-13-20(21)24-29-23(25(32)30(24)26)19-11-5-2-6-12-19/h1-14,23H,15-17H2,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRGPXIIQKMGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.